4-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)thiomorpholine
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Overview
Description
4-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)thiomorpholine is a useful research compound. Its molecular formula is C11H17N3OS and its molecular weight is 239.34. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activity
Synthesis and Antimicrobial Activity of Derivatives : A study focused on the synthesis of thiomorpholine derivatives, revealing their potential in antimicrobial applications. The derivatives were synthesized through a series of reactions, starting with thiomorpholine and p-chlorobenzonitrile, eventually leading to compounds tested for their antimicrobial properties. These newly synthesized compounds showed promise as bioactive molecules with potential applications in therapeutic treatments due to their antimicrobial activity (Kardile & Kalyane, 2010).
Enzyme Inhibition
Enzyme Inhibitory Activity and Molecular Docking Analysis : Another significant application is in enzyme inhibition, where derivatives of 1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide were evaluated for their inhibitory activities against key enzymes like acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and glutathione S-transferase (GST). Compounds demonstrated significant inhibitory effects, with molecular docking studies highlighting their potential interactions at enzyme active sites. This suggests their utility in developing therapeutic agents targeting these enzymes (Cetin et al., 2021).
Synthesis of Complex Molecules
Synthesis, Characterization, and Structural Analysis : Research has also delved into the synthesis and structural analysis of thiophene derivatives, illustrating the versatility of thiomorpholino compounds in creating complex structures with potential biological activities. For instance, thiophene derivatives were synthesized and analyzed using DFT calculations, showcasing their structural complexity and potential for further pharmacological exploration (Khan et al., 2015).
Mechanism of Action
Target of Action
It is known that 1,3,5-trisubstituted pyrazoles, a class of compounds to which this compound belongs, have been used in certain antidepressants , antihypertensive drug molecules , and anti-arrhythmic , and also have good activities in antibacterial , anticancer , anticonvulsant , antidepressant and anti-inflammatory .
Mode of Action
It is known that 1,3,5-trisubstituted pyrazoles interact with their targets to exert their effects
Biochemical Pathways
Given the broad range of activities associated with 1,3,5-trisubstituted pyrazoles , it can be inferred that multiple pathways may be affected.
Result of Action
Given the broad range of activities associated with 1,3,5-trisubstituted pyrazoles , it can be inferred that the compound may have multiple effects at the molecular and cellular levels.
Properties
IUPAC Name |
thiomorpholin-4-yl-(1,3,5-trimethylpyrazol-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3OS/c1-8-10(9(2)13(3)12-8)11(15)14-4-6-16-7-5-14/h4-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZPUEUJYLGPTMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)C(=O)N2CCSCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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